molecular formula C22H21FN2O3S B2377345 4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1251697-89-8

4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide

Cat. No. B2377345
CAS RN: 1251697-89-8
M. Wt: 412.48
InChI Key: MZQHOSKGOHUOBU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule consists of a pyrrolidinyl group attached to a benzamide derivative. The pyrrolidine ring is a five-membered nitrogen heterocycle . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Antibacterial and Antifungal Properties

Recent studies have explored the antibacterial and antifungal activities of derivatives related to the compound. Notably, these derivatives exhibit potent action against both Gram-positive and Gram-negative bacteria, as well as fungal agents. Ultrasound-assisted synthesis has been found to be efficient in producing these derivatives . Here’s what we know:

Pharmacological Potential

While the compound itself has not been extensively studied, its structural features (including the 2,3-dihydro-1H-inden-1-one scaffold) suggest potential pharmacological activities. Similar compounds have shown various properties, such as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease effects . Further research may uncover additional therapeutic applications.

properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c23-17-7-9-20-19(13-17)25(18-8-6-15-4-3-5-16(15)12-18)14-21(29(20,27)28)22(26)24-10-1-2-11-24/h6-9,12-14H,1-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQHOSKGOHUOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(CCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide

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